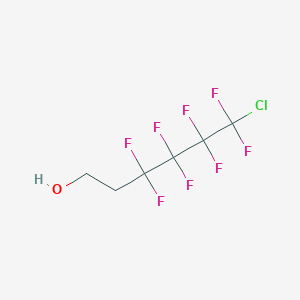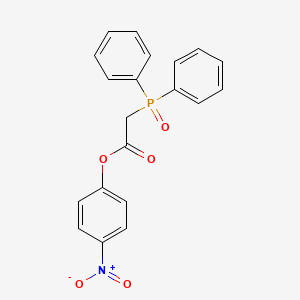![molecular formula C24H16N2O6 B14265613 Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate CAS No. 137964-13-7](/img/structure/B14265613.png)
Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate: is an organic compound that features a benzene ring substituted with two 4-(cyanatomethyl)phenyl groups and two ester groups at the 1 and 4 positions. This compound is part of the aromatic family, known for its stability and unique chemical properties due to the conjugated π-electron system of the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This is followed by a nucleophilic substitution reaction to introduce the cyanatomethyl groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can convert the nitrile groups to amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry: Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties .
作用機序
The mechanism of action of Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate involves its interaction with molecular targets through its aromatic and nitrile groups. The aromatic ring can participate in π-π interactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets .
類似化合物との比較
Bis(benzene)chromium: A compound with a similar aromatic structure but with chromium as a central metal atom.
1,4-Bis(phenylethynyl)benzene: Another aromatic compound with ethynyl groups instead of cyanatomethyl groups.
Uniqueness: Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate is unique due to the presence of both cyanatomethyl and ester groups, which provide a combination of reactivity and stability. This makes it versatile for various applications in synthesis and material science .
特性
CAS番号 |
137964-13-7 |
|---|---|
分子式 |
C24H16N2O6 |
分子量 |
428.4 g/mol |
IUPAC名 |
bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H16N2O6/c25-15-29-13-17-1-9-21(10-2-17)31-23(27)19-5-7-20(8-6-19)24(28)32-22-11-3-18(4-12-22)14-30-16-26/h1-12H,13-14H2 |
InChIキー |
VQNOAXKHWHFLOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC#N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)COC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)
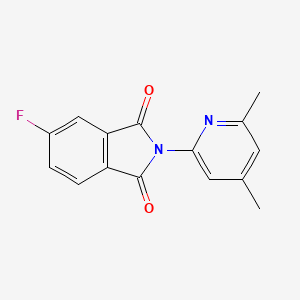
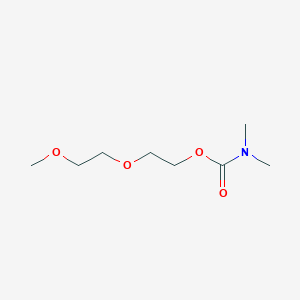
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
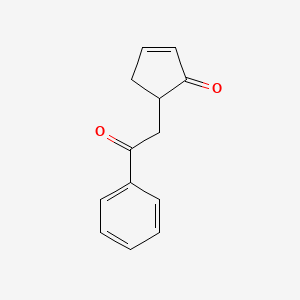
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
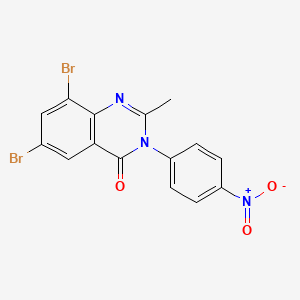
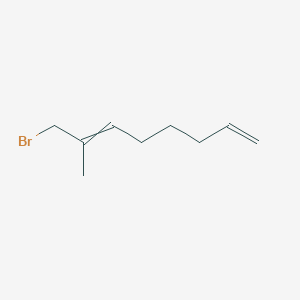
![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
